(3S)-3-(pyrrolidine-1-carbonyl)piperidine
Description
(3S)-3-(Pyrrolidine-1-carbonyl)piperidine is a bicyclic amine featuring a piperidine ring substituted at the 3S position with a pyrrolidine-1-carbonyl group.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
[(3S)-piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H18N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h9,11H,1-8H2/t9-/m0/s1 |
InChI Key |
AMOUVOLDCHVMBJ-VIFPVBQESA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]2CCCNC2 |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(pyrrolidine-1-carbonyl)piperidine typically involves the reaction of piperidine with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(pyrrolidine-1-carbonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Ligand Development
The compound has been utilized as a scaffold for the development of novel ligands targeting dopamine receptors. Research indicates that modifications to the piperidine and pyrrolidine rings can enhance selectivity and binding affinity for dopamine D2 and D3 receptors. In a study involving bitopic ligands based on fallypride, (3S)-3-(pyrrolidine-1-carbonyl)piperidine served as a critical component for improving selectivity towards D3 receptors compared to D2 receptors .
2. Synthesis of Derivatives
The compound has been synthesized to create derivatives with improved pharmacological profiles. For instance, studies have focused on synthesizing piperidine derivatives that exhibit significant activity against various biological targets, including those related to neuropharmacology .
Receptor Binding Studies
1. Dopamine Receptor Interaction
Research has demonstrated that this compound can influence the binding dynamics of dopamine receptors. The compound's structural features allow it to interact selectively with the secondary binding site of these receptors, which is crucial for developing selective radiotracers for positron emission tomography (PET) imaging .
2. Structure-Activity Relationship (SAR) Investigations
Investigations into the structure-activity relationships of this compound have revealed insights into how variations in its structure affect receptor affinity and selectivity. These studies are essential for optimizing compounds for therapeutic applications .
Therapeutic Applications
1. Neuropharmacology
The potential therapeutic applications of this compound extend to neuropharmacology, where it may play a role in treating conditions such as schizophrenia and Parkinson's disease by modulating dopamine receptor activity .
2. Anticonvulsant Properties
There is ongoing research into the anticonvulsant properties of piperidine derivatives, including this compound. These compounds are being evaluated for their efficacy in managing seizure disorders, providing an alternative to existing treatments with fewer side effects .
Case Studies
Mechanism of Action
The mechanism of action of (3S)-3-(pyrrolidine-1-carbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: Piperidine-pyrrolidine hybrids are prevalent in CNS drugs (e.g., paroxetine) and antibiotics (e.g., tomopenem, ), suggesting the target compound’s applicability in these areas .
- Functional Group Trade-offs: Carboxylic acid derivatives () may improve water solubility but reduce blood-brain barrier penetration compared to the target’s non-ionizable carbonyl group .
- Steric Effects: Bulky substituents (e.g., phenylmethyl in ) may hinder target engagement, whereas smaller groups (e.g., dimethylamino in ) could enhance binding .
Biological Activity
(3S)-3-(pyrrolidine-1-carbonyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, emphasizing its role in drug discovery and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrrolidine-1-carbonyl group. This structural configuration is significant for its biological activity, as the stereochemistry can influence the interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effects against various bacterial strains, including multidrug-resistant organisms. The mechanism of action likely involves inhibition of bacterial topoisomerases, essential enzymes for DNA replication and transcription.
| Activity | Target | Effect |
|---|---|---|
| Antibacterial | DNA gyrase | Inhibition of enzyme activity |
| Topoisomerase IV | Disruption of DNA replication |
Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth by modulating specific signaling pathways. The interaction with integrins and other receptors may play a crucial role in its antitumor effects.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase and topoisomerases, leading to impaired cell division in bacteria and cancer cells.
- Receptor Modulation : It has been suggested that the compound could interact with integrins, impacting cell adhesion and migration, which are critical processes in cancer metastasis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibitory effects, particularly against Acinetobacter baumannii strains resistant to conventional antibiotics .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that this compound led to reduced viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
